Disodium tetrachlorofluorescein
Description
Disodium tetrachlorofluorescein (C₂₀H₂Br₄Cl₄Na₂O₅, CAS 18472-87-2), also known as Acid Red 92 or Phloxine B, is a halogenated fluorescein derivative. It is a disodium salt characterized by four chlorine and four bromine substituents on the xanthene and benzoic acid rings of the fluorescein backbone . This compound exhibits strong fluorescence, appearing yellow-green under acidic conditions and green under alkaline illumination, with excitation by ultraviolet or blue light .
Properties
CAS No. |
77262-35-2 |
|---|---|
Molecular Formula |
C20H6Cl4Na2O5 |
Molecular Weight |
514.0 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8Cl4O5.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |
InChI Key |
ZPQRUPKDFCLRGW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrachlorofluorescein Core
The initial step involves the condensation of tetrachlorophthalic anhydride with chlororesorcinol and resorcinol under acidic conditions, typically using methanesulfonic acid as a solvent and catalyst. The reaction is conducted at elevated temperatures (around 90–97°C) for extended periods (up to 29 hours) to ensure complete formation of the fluorescein core.
-
- Tetrachlorophthalic anhydride
- 2-chlororesorcinol and/or 4-chlororesorcinol
- Resorcinol
- Methanesulfonic acid (neat)
-
- Heating at 90°C for 19 hours, then 97°C for 10 hours
- Quenching by addition to ice water
- Extraction with ethyl acetate, washing, and drying over sodium sulfate
-
- Formation of tetrachlorofluorescein as a yellow-brown solid with high purity (up to 96.8% AUC purity reported)
Halogenation (Iodination) of Tetrachlorofluorescein
Following the core synthesis, iodination is performed to introduce iodine atoms at specific positions on the fluorescein molecule, yielding disodium tetrachlorofluorescein derivatives.
-
- Tetrachlorofluorescein (starting material)
- Sodium iodide
- Iodine
- Sodium hydroxide (5 M NaOH)
- Sodium sulfite (for quenching)
- Acetone (for washing)
-
- Reaction mixture stirred at ambient temperature for 30 minutes
- Heated to 90°C for 1.5 hours to ensure complete conversion
- Gradual cooling to room temperature and then to approximately 10°C
- pH maintained around neutral (7.13)
- Sodium sulfite added in portions to quench excess iodine
- Acetone added at low temperature to aid precipitation
-
- Complete consumption of starting material with no partially iodinated intermediates detected by HPLC
- High yield (90.5%) of tetrachlorofluorescein iodinated product with high purity (96.8% AUC)
Isolation and Purification
- The reaction mixture is filtered under vacuum to isolate the solid product.
- The solid is washed with water and aqueous acetone to remove impurities.
- The wetcake is dried under vacuum at 70°C overnight.
- Final product is obtained as a greenish-brown to yellow-brown solid.
Process Parameters and Control
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction temperature (core synthesis) | 90–97°C | Extended heating for complete reaction |
| Reaction time (core synthesis) | 19–29 hours | Ensures full condensation |
| Reaction temperature (iodination) | Ambient to 90°C | Initial stirring at ambient, then heating |
| Reaction time (iodination) | 2 hours total | 30 min ambient + 1.5 hours at 90°C |
| pH during iodination | ~7.1 | Neutral pH maintained for optimal reaction |
| Drying temperature | 70°C | Vacuum drying overnight |
| Yield | ~90.5% | High yield with high purity |
| Purity (AUC) | ~96.8% | Confirmed by HPLC |
Research Findings and Notes
- The use of methanesulfonic acid as a solvent and catalyst in the initial condensation step is critical for achieving high conversion and purity.
- Controlled addition of the reaction mixture to cold water prevents excessive temperature rise, which could degrade the product.
- The iodination step requires careful control of temperature and pH to avoid side reactions and ensure complete halogenation.
- Sodium sulfite is used effectively to quench excess iodine, preventing over-oxidation.
- The washing steps with aqueous acetone improve the purity by removing residual reagents and by-products.
- The process is scalable and has been demonstrated in batch reactors equipped with mechanical stirring, temperature control, and nitrogen purging to maintain inert atmosphere.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation to form fluorescein core | Tetrachlorophthalic anhydride, chlororesorcinol, resorcinol, methanesulfonic acid, 90–97°C, 19–29 h | Tetrachlorofluorescein solid, ~96.8% purity |
| 2 | Iodination of fluorescein core | Tetrachlorofluorescein, NaI, I2, NaOH, 30 min ambient + 1.5 h at 90°C, pH ~7.1 | Iodinated tetrachlorofluorescein, ~90.5% yield |
| 3 | Isolation and purification | Vacuum filtration, washing with water and acetone, vacuum drying at 70°C | Pure this compound solid |
Chemical Reactions Analysis
Types of Reactions: Disodium tetrachlorofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorescein derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrachlorofluorescein quinone, while reduction can yield hydrofluorescein derivatives.
Scientific Research Applications
Disodium tetrachlorofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed as a fluorescent probe for imaging and detecting biological molecules and structures.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging techniques.
Industry: Applied in the manufacturing of dyes, pigments, and other fluorescent materials.
Mechanism of Action
The mechanism of action of disodium tetrachlorofluorescein is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is exploited in various applications, such as imaging and detection. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
Structural and Chemical Differences
Key Observations :
Q & A
Q. What are the optimal synthetic pathways for disodium tetrachlorofluorescein, and how can purity be ensured?
this compound (C.I. 45410, Phloxine B) is synthesized via halogenation of fluorescein derivatives. A common method involves reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), followed by 3-day reaction monitoring via thin-layer chromatography (TLC). Post-synthesis, triethylammonium chloride is removed by filtration, and purification is achieved via column chromatography . Purity assessment typically employs HPLC or UV-Vis spectroscopy, with dye content ≥80% as per pharmacopeial standards .
Q. How is the structural integrity of this compound confirmed?
X-ray crystallography and nuclear magnetic resonance (NMR) are standard for structural validation. The compound’s structure includes a xanthene core with four chlorine and four bromine substituents (IUPAC name: 2',4',5',7'-Tetrabromo-4,5,6,7-tetrachlorofluorescein disodium salt). Crystallographic data is often reported in supplementary materials of synthesis studies .
Q. What factors influence the fluorescence efficiency of this compound in aqueous solutions?
Fluorescence intensity depends on pH, solvent polarity, and ionic strength. The compound exhibits peak emission in neutral-to-alkaline conditions (pH 7–9) due to deprotonation of phenolic groups. Quenching occurs in acidic media or in the presence of heavy metal ions (e.g., Cu²⁺). Spectral properties are validated using fluorescence spectrophotometry with excitation/emission maxima at ~530/555 nm .
Advanced Research Questions
Q. How can spectral interference from this compound be minimized in multi-dye imaging studies?
Spectral overlap with dyes like Eosin Y or Tetrabromofluorescein requires:
Q. What methodological challenges arise in quantifying this compound in biological matrices?
Challenges include:
Q. How can contradictory data on this compound’s stability be resolved?
Discrepancies in shelf-life studies (e.g., degradation under UV vs. ambient light) require:
- Controlled replication of storage conditions (temperature, humidity, light).
- Accelerated stability testing (ICH Q1A guidelines).
- HPLC-MS to identify degradation byproducts.
Stability in buffered solutions (pH 7.4) is typically >6 months at 4°C .
Comparative Fluorescence Properties Table
Key Methodological Recommendations
- Synthesis : Optimize reaction time (≥72 hrs) and monitor via TLC to prevent incomplete halogenation .
- Characterization : Combine NMR (¹³C for halogen positions) and mass spectrometry for structural confirmation .
- Application : Pre-equilibrate solutions for 30 mins to stabilize fluorescence signals .
For further guidance on research design, refer to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
